molecular formula C7H7ClO2 B1369970 3-Chloro-4-(hydroxymethyl)phenol CAS No. 171569-42-9

3-Chloro-4-(hydroxymethyl)phenol

Cat. No. B1369970
CAS RN: 171569-42-9
M. Wt: 158.58 g/mol
InChI Key: BDQASBWZSSWBCP-UHFFFAOYSA-N
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Description

3-Chloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance .


Synthesis Analysis

The synthesis of substituted phenols, such as 3-Chloro-4-(hydroxymethyl)phenol, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another synthesis method involves adding lithium aluminium hydride to an ice-cooled solution of 2-chloro-5-hydroxy-benzoic acid in tetrahydrofuran and heating the mixture under reflux for 6 hours .


Chemical Reactions Analysis

Phenols, including 3-Chloro-4-(hydroxymethyl)phenol, are very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

3-Chloro-4-(hydroxymethyl)phenol is a solid substance . It has a molecular weight of 158.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Chromatography: Sorption Processes

This compound’s unique structure influences its sorption properties, making it valuable in chromatography. It can be used to modify sorbents, enhancing the separation of complex mixtures .

Pharmaceutical Research: Indole Derivative Synthesis

The compound is instrumental in the synthesis of indole derivatives, prevalent moieties in selected alkaloids. These derivatives have significant therapeutic potential and are explored for their applications in treating various health disorders .

Agrochemistry: Herbicide Development

Finally, in agrochemistry, 3-Chloro-4-(hydroxymethyl)phenol is used to synthesize herbicidal ionic liquids. These herbicides target specific weeds without affecting the surrounding flora, contributing to sustainable agricultural practices .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is also associated with hazard statements H315, H319, and H335 .

properties

IUPAC Name

3-chloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQASBWZSSWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612027
Record name 3-Chloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(hydroxymethyl)phenol

CAS RN

171569-42-9
Record name 3-Chloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-hydroxybenzoic acid hydrate (5.0 g, 26.2 mmol, Acros) in THF (80 ml) was added dropwise 1 M borane-tetrahydrofuran complex (50 ml, 50 mmol, Aldrich) at ambient temperature under nitrogen. The resulting suspension was stirred at ambient temperature for 20 min and then heated to 80° C. for 1.5 h. To the reaction at ambient temperature was added a further amount of 1 M borane-tetrahydrofuran (20 ml, 20 mmol) and the suspension heated to 80° C. for 1 h. The solution was allowed to cool to ambient temperature and then carefully quenched by dropwise addition of methanol (40 ml). The solution was heated to 80° C. for 40 min. The solvent was removed in vacuo and the residue applied to a 50 g aminopropyl cartridge (pre-washed with methanol). The cartridge was eluted with methanol and the combined methanol fractions concentrated in vacuo to leave a white solid (4.58 g). A portion of the semi-crude material (1.5 g) was pre-absorbed on florosil and purified on silica (100 g) using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a white solid (0.92 g); LCMS: (System 4) (M-H)−=157, tRET=1.29 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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